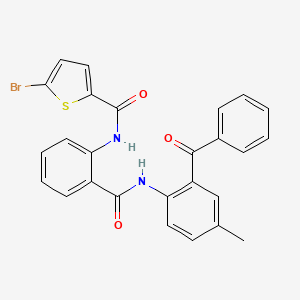

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-bromothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-bromothiophene-2-carboxamide" is a derivative of benzamide with potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives and their synthesis, characterization, and potential applications, which can be extrapolated to the compound .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the reaction of appropriate aniline derivatives with carboxylic acids or their derivatives. For example, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives involves the reaction of cyclohexanecarboxylic acid with different aryl isothiocyanates . Similarly, the synthesis of antipyrine derivatives reported involves the reaction of antipyrine with halogenated benzoyl chlorides . These methods could potentially be adapted for the synthesis of the compound by selecting the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography, IR spectroscopy, and NMR spectroscopy. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined using single-crystal X-ray diffraction, revealing a triclinic space group and a chair conformation for the cyclohexane ring . Similarly, the molecular conformation of other synthesized compounds is stabilized by various intramolecular and intermolecular hydrogen bonds . These techniques would be essential in analyzing the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by the substituents on the benzamide moiety. For example, the presence of a bromo substituent as in the 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives can facilitate further chemical reactions, such as the formation of metal complexes . The reactivity of the compound could similarly be influenced by the presence of the bromothiophene moiety, potentially allowing for further functionalization or the formation of complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as melting points, solubility, and stability, can be determined through various analytical techniques. The melting point of 2-methyl-N-((4-methylpyridine-2-yl)carbamothioyl)benzamide was found to be in a specific range, and its molecular conformation was shown to be rigid due to internal hydrogen bonding . Theoretical investigations, including DFT calculations, can provide insights into the electronic properties, such as the energy gap and reactivity descriptors . These properties are crucial for understanding the behavior of the compound in different environments and for predicting its potential applications.

Scientific Research Applications

Synthesis and Characterization of Derivatives

- Synthesis of Thiourea Derivatives: A study by Limban et al. (2011) synthesized acylthioureas with significant anti-pathogenic activity, especially against strains known for biofilm formation, demonstrating the potential of these derivatives for antimicrobial agent development Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives.

- Anticancer Activity: Ravinaik et al. (2021) designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showing moderate to excellent anticancer activity against various cancer cell lines, highlighting the therapeutic potential of such compounds Design, Synthesis, and Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides.

Biological Activities and Applications

- Antimicrobial and Antifungal Activities: Compounds similar to the one have been investigated for their antimicrobial and antifungal properties. For instance, new acylthiourea derivatives were tested and showed activity against both bacterial and fungal strains at low concentrations, indicating their potential as antimicrobial agents Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas.

- Anticancer Evaluation: The synthesis of derivatives and their evaluation against cancer cell lines highlight the pursuit of novel anticancer agents. Such studies indicate the role of structural derivatives in developing potential therapeutic agents Synthesis, Characterization, and Pharmacological Evaluation of a Series of Fluorinated 3-Benzyl-5-Indolecarboxamides: Identification of 4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methylindol-3-yl]methyl]-3methoxy-N-[(2-methylphenyl)sulfonyl]benzamide, a Potent, Orally Ac.

Chemical and Pharmacological Synthesis

- Practical Synthesis of CCR5 Antagonists: A practical synthesis method for an orally active CCR5 antagonist demonstrates the chemical engineering and synthesis capabilities in developing pharmacological agents, showing the compound's relevance in drug development Practical Synthesis of an Orally Active CCR5 Antagonist, 7-{4-[2-(Butoxy)- ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)- 1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide.

properties

IUPAC Name |

N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-5-bromothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19BrN2O3S/c1-16-11-12-21(19(15-16)24(30)17-7-3-2-4-8-17)28-25(31)18-9-5-6-10-20(18)29-26(32)22-13-14-23(27)33-22/h2-15H,1H3,(H,28,31)(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUZBIAQAXVHGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(S3)Br)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,6-Difluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2546016.png)

![N-([2,3'-bipyridin]-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2546019.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2546020.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2546021.png)

![1-[4-(2-Methoxyphenoxy)benzenesulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2546025.png)

![4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine](/img/structure/B2546030.png)